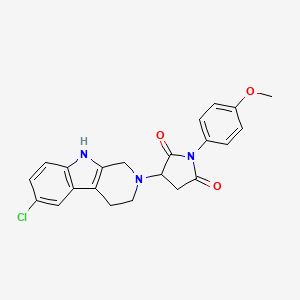![molecular formula C24H19ClN2O4 B11192629 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11192629.png)
10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives
Preparation Methods
The synthesis of 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst under reflux conditions in ethanol . This method is known for its efficiency and high yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with DNA and enzymes.
Biological Studies: The compound is used in studies related to its antimicrobial and antioxidant activities.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other indenoquinoline derivatives such as:
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Known for its anticancer properties.
7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
The uniqueness of 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H19ClN2O4 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H19ClN2O4/c1-24(2)10-17-20(18(28)11-24)19(15-9-12(27(30)31)7-8-16(15)25)21-22(26-17)13-5-3-4-6-14(13)23(21)29/h3-9,19,26H,10-11H2,1-2H3 |
InChI Key |
OJVLJJZJOORUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethylquinazolin-2-yl)amino]-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11192550.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192559.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11192566.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11192569.png)


![4-Fluoro-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-N-(2-methylpropyl)benzamide](/img/structure/B11192581.png)
![N-(4-chlorophenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide](/img/structure/B11192590.png)
![3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine](/img/structure/B11192603.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11192607.png)
![Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11192615.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192618.png)
![N-(3-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11192621.png)
![3,3'-[(3-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11192628.png)
